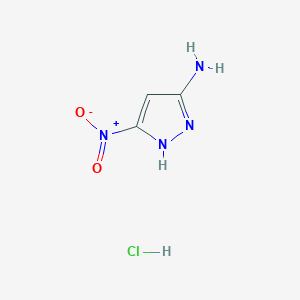
2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the formula C10H13NO2・HCl . It has a molecular weight of 215.68 . This compound is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an isopropyl group at the 5-position and an acetic acid group at the 2-position . The hydrochloride indicates that it forms a salt with hydrochloric acid .Applications De Recherche Scientifique
Adsorption Studies and Sensory Applications
- Adsorption Thermodynamics and Sensor Development : The study on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates the potential for developing pesticide-sensitive membrane electrodes. This work highlights the effectiveness of certain composite materials in adsorbing pollutants from aqueous solutions, which could be extended to similar compounds like 2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride for environmental monitoring applications (Khan & Akhtar, 2011).
Structural and Magnetic Properties
- Hydrochloride Crystals Based on Pyridine Derivatives : Research on hydrochloride crystals derived from pyridine compounds, similar in structure to the query, explores the relationship between their magnetic properties and crystal-stacking structures. This study provides insights into the design of materials with specific magnetic behaviors, which could be relevant for developing novel magnetic materials or sensors (Yong, Zhang, & She, 2013).
Luminescence and Potential Sensing Applications
- Highly Luminescent Heterocyclic Compounds : Research on pyridylthiazoles, compounds structurally related to the query, investigates their absorption, fluorescence, and excitation spectra. These compounds demonstrate high luminescence quantum yields and large Stokes shifts, suggesting potential applications in metal sensing and as laser dyes. Such properties could be explored for compounds like this compound in the development of optical sensors or materials for electronics and photonics (Grummt, Weiss, Birckner, & Beckert, 2007).
Corrosion Inhibition
- Steel Corrosion Inhibition : The study of [(2-pyridin-4-ylethyl)thio]acetic acid as a corrosion inhibitor for steel in sulfuric acid solution indicates that pyridine derivatives can significantly enhance corrosion resistance. This research suggests that structurally related compounds, including this compound, might also serve as effective corrosion inhibitors in industrial applications (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed off immediately with plenty of water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It’s also recommended to keep the compound away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
2-(5-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)8-3-4-9(11-6-8)5-10(12)13;/h3-4,6-7H,5H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUFIEGZCSQXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)
![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

